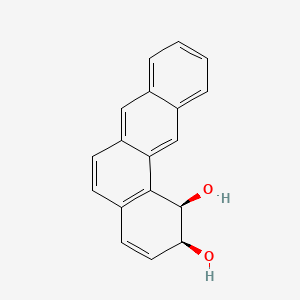

(1r,2s)-1,2-Dihydrotetraphene-1,2-diol

Description

Properties

CAS No. |

91423-01-7 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1R,2S)-1,2-dihydrobenzo[a]anthracene-1,2-diol |

InChI |

InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1 |

InChI Key |

YWAOPVBJYIKFQW-WMZOPIPTSA-N |

Isomeric SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@H](C=C4)O)O |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparison

Key Observations :

Physical and Spectral Properties

Analytical Insights :

Preparation Methods

Cyclization Strategies Involving Stanna-Brook Rearrangement

A pivotal approach to constructing the tetraphene diol framework involves the use of stanna-Brook rearrangements, as demonstrated in the transformation of 1,2-aromatic diesters to bridged polycyclic structures. In this method, 1,2-diesters undergo nucleophilic addition with trimethylstannyllithium (Me₃SnLi), initiating a cascade sequence. The reaction proceeds via initial nucleophilic attack at one ester group, followed by migration of the stannyl group from carbon to oxygen (stanna-Brook rearrangement), generating an α-oxy-carbanion intermediate. Intramolecular carbolithiation of adjacent alkenes and subsequent addition to the remaining ester yield tetracyclic acetals, which can be hydrolyzed to diols under acidic conditions.

Key Reaction Conditions :

- Reagents : Me₃SnLi (320 mol%) in 1,4-dioxane at room temperature.

- Workup : Quenching with ethyl formate, followed by aqueous extraction and crystallization.

- Yield : 18% for analogous polycycles after column chromatography.

This method’s utility lies in its ability to form strained polycycles, though stereochemical outcomes depend on the precursor’s geometry. Hydrolysis of the acetal intermediate (e.g., compound 23 in Scheme 3 of) could theoretically yield (1R,2S)-1,2-dihydrotetraphene-1,2-diol, though explicit examples remain unreported.

Aluminum Chloride-Mediated Cyclization of peri-Aryl Derivatives

The cyclization of peri-aryltetracene derivatives using aluminum chloride (AlCl₃) in molten sodium chloride represents another viable route. For instance, naphthyltetracene undergoes ring closure at 110–130°C in an AlCl₃/NaCl melt, forming dibenzperylene or tribenzfluoranthene derivatives depending on temperature. While these products are fully aromatic, hydrogenated intermediates isolated during the process (e.g., 6,11-dihydro derivatives) suggest that controlled reduction of tetracene precursors could yield diols.

Hypothetical Pathway :

- Cyclization : Tetracene diester → Tetracyclic acetal (via AlCl₃).

- Reduction : Acetal → Dihydrotetraphene diol (using NaBH₄ or LiAlH₄).

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to enforce (1R,2S) configuration.

Notably, the thesis in highlights the isolation of dihydro intermediates during Friedel-Crafts alkylation, underscoring the feasibility of accessing partially saturated tetraphene systems.

While the cited literature does not explicitly address the enantioselective synthesis of this compound, asymmetric reduction of tetraphene diketones offers a plausible pathway. For instance, Corey-Bakshi-Shibata (CBS) reduction or Noyori hydrogenation could be applied to a tetracene-1,2-dione precursor.

Proposed Protocol :

- Diketone Synthesis : Oxidation of tetracene diene.

- Reduction : (R)-CBS catalyst for syn-diastereoselectivity.

- Workup : Chromatographic resolution to isolate (1R,2S) diol.

Comparative Analysis of Methods

Q & A

What are the optimal synthetic routes for (1R,2S)-1,2-Dihydrotetraphene-1,2-diol, and how can stereochemical purity be ensured?

Basic Research Focus

The synthesis of vicinal diols like this compound often involves stereoselective oxidation or dihydroxylation of olefins. For example, asymmetric catalytic methods using chiral ligands or enzymes can achieve high enantiomeric excess (ee). Key parameters include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and catalysts such as Sharpless dihydroxylation systems. Post-synthesis, stereochemical purity is validated via chiral HPLC (e.g., Chiralpak AD-H column with hexane/2-propanol eluent) and comparison of optical rotation data with literature standards .

Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this diol?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. For (1R,2S)-diols, -NMR coupling constants between vicinal hydroxyl protons (e.g., δ 4.7 ppm, singlet for geminal diols) and -NMR shifts for hydroxyl-bearing carbons provide structural insights. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (e.g., using a Chiralpak AD-H column) resolves enantiomers. Computational methods like density functional theory (DFT) can predict NMR chemical shifts and optical activity to corroborate experimental data .

Why does this compound undergo preferential cleavage over deoxydehydration (DODH) in Mo-catalyzed reactions?

Advanced Research Focus

In Mo-catalyzed systems, aromatic diols like this compound favor oxidative cleavage to aldehydes (e.g., benzaldehyde) rather than forming olefins via DODH. This is attributed to the stability of the aromatic transition state during C–C bond cleavage, which is thermodynamically favored over the high-energy DODH pathway. Reaction conditions (e.g., solvent: toluene, 110°C) and catalyst choice (e.g., [Cp*MoO]O) critically influence selectivity. Mechanistic studies using isotopic labeling (e.g., ) and DFT calculations can elucidate competing pathways .

How does stereochemistry impact biocatalytic applications of this diol, and what strategies improve enantioselectivity?

Advanced Research Focus

Enzymes like oxidoreductases exhibit strict stereoselectivity. For example, (1R,2S)-diols may not form reactive conformations with certain bacterial dioxygenases (e.g., GldA), necessitating enantiomerically pure substrates for efficient conversion. Protein engineering or directed evolution of enzymes can enhance compatibility. Kinetic resolution using chiral tetrapeptides (e.g., Boc-protected ligands) or lipases enables enantiomeric separation. Computational docking studies (e.g., AutoDock) predict enzyme-substrate interactions to guide ligand design .

How should researchers address contradictions in catalytic outcomes reported across studies?

Advanced Research Focus

Discrepancies in reaction outcomes (e.g., cleavage vs. DODH dominance) often arise from variations in substrate electronic profiles, catalyst loading, or solvent effects. Systematic optimization via Design of Experiments (DoE) methodologies can isolate critical variables. For example, adjusting Mo catalyst concentration (5–10 mol%) or switching from polar aprotic (DMF) to non-polar solvents (toluene) may shift product selectivity. Cross-validation using kinetic studies (e.g., Eyring plots) and in-situ spectroscopy (e.g., IR monitoring) helps reconcile conflicting data .

What computational tools are recommended for predicting reaction pathways and stereochemical outcomes?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric syntheses. For (1R,2S)-diols, these methods identify steric and electronic factors favoring specific pathways, such as hydrogen-bonding interactions in chiral catalysts. Molecular dynamics simulations (e.g., AMBER) assess substrate-enzyme binding affinities in biocatalytic systems. Software like Gaussian or ORCA facilitates energy profiling, while visualization tools (VMD, PyMOL) aid in interpreting stereochemical outcomes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.